Home > Products > Building Blocks P16922 > 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine
1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine - 72583-83-6

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

Catalog Number: EVT-293668
CAS Number: 72583-83-6
Molecular Formula: C7H8N4
Molecular Weight: 148.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Cyclopropyl-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) stimulator. [, ] It has been investigated for its vasodilatory effects and potential use in treating erectile dysfunction. [, ] Studies have shown that BAY 41-2272 can induce relaxation in vascular smooth muscle and increase intracellular cGMP levels. [, ]

Methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}carbamate

  • Compound Description: This compound is a potent and selective inhibitor of the enzyme phosphodiesterase type 5 (PDE5). [, ] It has been investigated for its potential in treating cardiovascular diseases. [, ] This molecule exhibits good bioavailability and a favorable pharmacokinetic profile in preclinical studies. [, ]

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor. [] It demonstrates potent anti-inflammatory activity in vitro and in vivo. [] Notably, EPPA-1 exhibits an improved therapeutic index compared to earlier PDE4 inhibitors, indicating a reduction in emetic side effects. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

  • Compound Description: TAS-116 is a potent, selective, and orally bioavailable inhibitor of heat shock protein 90 (HSP90). [, ] Preclinical studies have shown that TAS-116 displays antitumor activity in xenograft mouse models, suggesting its potential as a therapeutic agent for cancer treatment. [, ]
Overview

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is a heterocyclic compound characterized by a pyrazolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The synthesis and functionalization of pyrazolo[3,4-b]pyridines have been extensively studied, leading to various derivatives that exhibit diverse pharmacological effects.

Source and Classification

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic compounds formed by the fusion of a pyrazole ring with a pyridine ring. These compounds are often synthesized for their potential therapeutic applications. The compound can be classified under the category of nitrogen-containing heterocycles, which are significant in drug discovery due to their ability to interact with biological targets.

Synthesis Analysis

Methods

Several synthetic routes have been reported for the preparation of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine. Common methods include:

  • Cyclization Reactions: The synthesis often involves cyclization reactions of 5-amino-1-phenylpyrazole with appropriate carbonyl compounds or aldehydes under acidic or basic conditions. For example, a study described the use of ZrCl₄ as a catalyst in a reaction involving 5-amino-1-phenylpyrazole and unsaturated ketones at elevated temperatures to yield various substituted pyrazolo[3,4-b]pyridines .
  • Catalytic Approaches: Recent advancements include the use of nano-catalysts such as magnetic metal-organic frameworks for solvent-free synthesis. This method enhances reaction efficiency and product yield while allowing for catalyst recyclability .

Technical Details

The synthesis typically requires specific reagents and conditions:

  • Reagents: 5-amino-1-phenylpyrazole, carbonyl compounds (aldehydes or ketones), and catalysts (e.g., ZrCl₄ or Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂).
  • Conditions: Reactions are usually conducted under reflux conditions in solvents like ethanol or dimethylformamide at temperatures ranging from 70°C to 100°C.
Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine features:

  • A pyrazole ring fused to a pyridine ring.
  • A methyl group at the nitrogen atom of the pyrazole.

The general formula can be represented as C₉H₈N₄, indicating nine carbon atoms, eight hydrogen atoms, and four nitrogen atoms.

Data

Key spectral data for structural confirmation may include:

  • Nuclear Magnetic Resonance (NMR): Chemical shifts corresponding to protons on the pyrazole and pyridine rings.
  • Infrared Spectroscopy (IR): Characteristic absorption bands indicating functional groups present in the molecule.
Chemical Reactions Analysis

Reactions

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine can undergo various chemical reactions:

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.

Technical Details

Reactions are typically monitored using Thin Layer Chromatography (TLC) and confirmed through spectroscopic methods such as NMR and mass spectrometry.

Mechanism of Action

The mechanism by which 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes linked to disease pathways.
  • Interaction with Cellular Targets: It could bind to receptors or proteins involved in cell signaling pathways.

Data supporting these mechanisms often come from biological assays that demonstrate the compound's efficacy against specific targets.

Physical and Chemical Properties Analysis

Physical Properties

1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine is typically characterized by:

  • Melting Point: Specific melting points can vary based on purity and specific synthesis methods.

Chemical Properties

The compound is expected to be soluble in polar organic solvents due to its amine functionality. It may exhibit moderate stability under standard laboratory conditions but should be stored away from strong acids or bases.

Applications

The applications of 1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases including cancer and infections.
  • Biological Research: Utilized in studies investigating the role of nitrogen heterocycles in biological systems.
Synthetic Methodologies for 1-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine Derivatives

Ring Fusion Strategies for Bicyclic Heterocycle Construction

Pyrazolo[3,4-b]pyridines belong to the 5:6 aza-fused N-heteroaromatic compounds (NHACs), where a π-excessive pyrazole ring is fused to a π-deficient pyridine ring. This architecture confers dipolar behavior and structural rigidity essential for electronic and biological applications [2] [8]. Two primary retrosynthetic approaches dominate:

  • Pyridine-to-Pyrazole Fusion: 2-Chloro-3-cyanopyridine derivatives undergo nucleophilic substitution with hydrazine. The reaction initiates at the chloro site, followed by cyclization via attack on the cyano group. Microwave irradiation (50°C, 15 min) optimizes this route, achieving 96% yield by minimizing side products [8].
  • Pyrazole-to-Pyridine Construction: 5-Aminopyrazoles act as 1,3-NCC dinucleophiles, reacting with 1,3-CCC bis-electrophiles (e.g., 1,3-diketones). Cyclocondensation in glacial acetic acid forms the pyridine ring, leveraging the amino group’s nucleophilicity and the diketone’s electrophilicity [4].

Table 1: Ring Formation Methods for Pyrazolo[3,4-b]pyridine Core

Starting MaterialReagent/ConditionsProductYield (%)
2-Chloro-3-cyanopyridineHydrazine hydrate, MW, 50°C, 15 min3-Amino-1H-pyrazolo[3,4-b]pyridine96
5-Amino-1-methylpyrazole1,3-Diketones, glacial AcOH, Δ1-Methyl-4,6-disubstituted derivatives70–85
Ethyl 5-cyano-2-methylpyridineHydrazine hydrate, solvent-freeEthyl 3-amino-6-methylcarboxylate89

Regioselective Functionalization at N1 and C3 Positions

Regiocontrol is critical due to the tautomeric potential of unsubstituted pyrazolo[3,4-b]pyridines. Computational studies confirm the 1H-tautomer is energetically favored by ~9 kcal/mol over the 2H-form, making N1 alkylation essential for stability [4] [9]:

  • N1 Methylation: Dimethyl sulfate or methyl iodide in DMF at 60°C achieves >90% N-methylation. Alternative agents like diazomethane offer chemoselectivity but require stringent safety protocols [9].
  • C3 Amination: Direct amination employs:a) Halogen Displacement: 3-Bromo derivatives react with aqueous ammonia under Cu-catalysis (CuI, 120°C).b) Cyano Reduction: 3-Cyanopyrazolo[3,4-b]pyridines undergo catalytic hydrogenation (H₂/Pd-C, 60 psi) or hydride reduction (NaBH₄/CoCl₂) [6] [7].

Substituent statistics reveal 30.8% of analogues retain C3-H, while 46.8% feature C3-methyl groups, underscoring the prevalence of these positions in derivatization [4].

Table 2: Dominant Substituent Patterns in Reported Analogues

PositionTop SubstituentFrequency (%)Key References
N1Methyl31.0 [4] [9]
C3Methyl46.8 [4]
C3Amino4.7 [4] [6]

Modular Approaches for Structural Diversification of Pyrazolo-Pyridine Scaffolds

Multicomponent reactions (MCRs) enable rapid access to complex analogues:

  • Embelin-Based MCRs: Natural embelin (a masked 1,3-dicarbonyl) reacts with aldehydes and 3-phenyl-5-aminopyrazole under organocatalysis (ethylenediamine diacetate, EDDA). Optimized conditions (DCE, MW, 150°C, 10 min) deliver dihydro-1H-pyrazolo[1,3-b]pyridines in 94% yield [5].
  • Cyclocondensation Variations: 3-Aminopyrazoles react with β-ketoesters or malononitrile, generating C4/C5-carboxylate or cyano groups. Solvent-free protocols enhance atom economy and reduce purification steps [8].

Late-stage diversification leverages the C3-amino group for:

  • Acylation: Anhydrides or acid chlorides yield amides.
  • Sulfonylation: Arylsulfonyl chlorides form sulfonamides, crucial for kinase inhibitor development [10].

Catalytic Methods for Introducing Methyl and Amine Substituents

Advanced catalysis addresses limitations in traditional alkylation/amination:

  • C–H Activation for Methylation: Pd(OAc)₂/oxidant systems enable direct C6-methylation using Me₄Sn, avoiding pre-halogenation. Conditions: DMF, 100°C, 24h (yield: 65–78%) [8].
  • Buchwald-Hartwig Amination: Pd₂(dba)₃/XPhos catalyzes coupling of 3-bromo derivatives with amines. Primary amines (e.g., benzylamine) require milder conditions than secondary amines [7].
  • Reductive Amination: The C3-aldehyde intermediate (from Vilsmeier-Haack formylation) reacts with methylamine/NaBH₃CN, affording 3-(methylaminomethyl) variants [7].

Microwave assistance reduces reaction times from hours to minutes (e.g., hydrazine-mediated cyclizations complete in 15 min vs. 12h conventionally) [8].

Table 3: Catalytic Methods for Methyl/Amino Group Installation

Reaction TypeCatalyst/ReagentsConditionsKey ProductsYield (%)
Direct C–H MethylationPd(OAc)₂, Ag₂CO₃, Me₄SnDMF, 100°C, 24hC6-Methylated analogues65–78
Buchwald-HartwigPd₂(dba)₃, XPhos, Cs₂CO₃Toluene, 100°C, 12h3-(Arylamino) derivatives70–88
Reductive AminationNaBH₃CN, CH₃NH₂MeOH, 25°C, 6h(1-Methyl-3-aminomethyl)82

Properties

CAS Number

72583-83-6

Product Name

1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine

IUPAC Name

1-methylpyrazolo[3,4-b]pyridin-3-amine

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

InChI

InChI=1S/C7H8N4/c1-11-7-5(6(8)10-11)3-2-4-9-7/h2-4H,1H3,(H2,8,10)

InChI Key

SHBCCEDOUTZFFW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC=N2)C(=N1)N

Canonical SMILES

CN1C2=C(C=CC=N2)C(=N1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.